molecular formula C11H15NO3S B7906184 2-(Piperidine-1-sulfonyl)phenol

2-(Piperidine-1-sulfonyl)phenol

Cat. No.: B7906184
M. Wt: 241.31 g/mol
InChI Key: AMABMYYCOCDQBA-UHFFFAOYSA-N
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Description

2-(Piperidine-1-sulfonyl)phenol (CAS 1368647-48-6) is an advanced chemical building block with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is of significant interest in polymer chemistry, particularly in the synthesis of novel polysulfamate (PSA) materials. Research demonstrates that aliphatic sulfonyl fluorides, such as piperidine-1-sulfonyl fluoride, can undergo efficient nucleophilic reactions with aryl phenols to form sulfamate bonds . This reaction is a key step in the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry platform, which is used to construct high-performance polymers . Notably, piperidine-1-sulfonyl fluoride has been shown to exhibit higher reactivity with aryl phenols compared to similar compounds, making it a valuable monomer for polycondensation reactions . This process enables the laboratory-scale and industrial-scale production (on a 100 kg scale) of polysulfamates, which are promising for applications in engineering plastics and high-performance resins due to their excellent thermal stability, mechanical properties, and chemical resistance . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-piperidin-1-ylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMABMYYCOCDQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation of Phenol : A base (e.g., triethylamine or pyridine) abstracts the hydroxyl proton, generating a phenoxide ion with enhanced nucleophilicity.

  • Nucleophilic Substitution : The phenoxide ion attacks the electrophilic sulfur atom in piperidine-1-sulfonyl chloride, displacing chloride and forming the sulfonate ester.

Optimized Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for balancing solubility and reaction kinetics.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side products like disulfonation.

  • Base : Triethylamine (1.2–1.5 equivalents) achieves optimal yields by neutralizing HCl generated in situ.

Example Protocol :

  • Dissolve phenol (1.0 eq) and triethylamine (1.5 eq) in DCM under nitrogen.

  • Add piperidine-1-sulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–78% under standard conditions.

Alternative Synthetic Routes

Sulfonation of Pre-functionalized Phenol Derivatives

Modifications to the phenol substrate prior to sulfonation can enhance regioselectivity. For instance, protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether directs sulfonation to the ortho position, followed by deprotection with tetrabutylammonium fluoride (TBAF). This method is less common due to additional steps but achieves >85% regioselectivity.

Industrial-Scale Production Considerations

Scaling the direct sulfonation method requires addressing challenges such as exothermicity and byproduct management.

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation and reaction control. A study using microreactors reported a 15% yield increase compared to batch processes, attributed to precise temperature modulation.

Catalyst Recycling

Immobilized base catalysts (e.g., polymer-supported triethylamine) reduce waste and enable reuse over five cycles without significant activity loss.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Disulfonation : Occurs at elevated temperatures or excess sulfonyl chloride. Mitigated by maintaining stoichiometric control and low temperatures.

  • Oxidation of Phenol : Trace metal impurities may oxidize phenol to quinones. Chelating agents like EDTA are added to suppress this.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves sulfonated products from unreacted phenol.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 112–114°C).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct SulfonationDCM, 25°C, triethylamine65–78%Simple, one-potModerate yields, byproduct formation
TBS Protection/DeprotectionTHF, -10°C, TBAF70–85%High regioselectivityMulti-step, costly reagents
Continuous FlowMicroreactor, 50°C, immobilized base80–85%Scalable, efficient heat managementHigh initial setup cost

Chemical Reactions Analysis

Schiff Base Formation

2-(Piperidine-1-sulfonyl)phenol participates in condensation reactions with aldehydes to form sulfonamide Schiff bases. Key findings include:

  • Generalized synthesis :

    SubstrateReaction ConditionYield (%)
    o-SalicylaldehydeRoom temperature57–80
    Substituted aldehydesReflux57–80

    Non-piperidine sulfanilamides require reflux for comparable yields .

Sulfur-Oxygen (S–O) Bond Fission

In pyridinolysis reactions, 2-(Piperidine-1-sulfonyl)phenol derivatives undergo concerted S–O bond cleavage :

  • Brønsted analysis :

    • βₙᵤ꜀ = 0.62 (pyridine nucleophiles) indicates significant bond rupture at the transition state .

    • βₗg = –1.17 (leaving group) confirms advanced leaving-group expulsion .

  • Hammett correlations :

    • ρ = 1.22 (Yukawa-Tsuno plot) for resonance-stabilized substrates .

Carbon-Oxygen (C–O) Bond Fission

Competitive C–O cleavage proceeds via a stepwise mechanism :

  • Formation of a Meisenheimer complex (MC) precedes rate-determining step (RDS).

  • βₙᵤ꜀ = 0.38 (pyridines), smaller than S–O fission values, supports post-RDS leaving-group expulsion .

Mechanistic Comparison

ParameterS–O FissionC–O Fission
MechanismConcertedStepwise (MC intermediate)
βₙᵤ꜀0.620.38
Solvent EffectHBD solvents slow reaction Less sensitive

Thioether Formation

The sulfonyl group facilitates nucleophilic substitution:

Stability Under Nucleophilic Conditions

Sulfonamide derivatives exhibit high stability:

  • No exchange occurs with 4-methoxyphenolate after 6 days (SuPhenEx conditions) .

  • Hydrolysis resistance confirmed via NMR recovery studies .

Structural and Electronic Influences

  • Piperidine ring : Low ring strain enhances nucleophilicity (pKₐ ~11.2) .

  • Phenolic hydroxyl : Intramolecular O–H∙∙∙N hydrogen bond (1.86 Å) stabilizes conformation .

  • Crystal packing : Dominated by C–H∙∙∙O=S interactions (2.54 Å), forming 3D networks .

Scientific Research Applications

2-(Piperidine-1-sulfonyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-sulfonyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (CAS 100317-20-2): Features a phenylamine core with a methyl group at the 2-position and a piperidine sulfonyl group at the 5-position .
  • (S)-5-(Piperidine-1-sulfonyl)-isoquinoline (Catalog entry, 2017): Contains an isoquinoline scaffold substituted with a piperidine sulfonyl group .
  • (1S,2S)-1-(4-hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A complex polycyclic derivative with dual hydroxyl and piperidine groups .

Key Differences :

  • Substituent Position: In 2-(Piperidine-1-sulfonyl)phenol, the sulfonyl group is at the 2-position of the phenol ring, whereas analogs like 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine place it at the 5-position. This positional variation affects electronic distribution and steric interactions.
  • Functional Groups : The hydroxyl group in the target compound contrasts with the amine group in 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, altering solubility and acidity.

Physicochemical Properties

A comparative analysis of available data is summarized below:

Property 2-(Piperidine-1-sulfonyl)phenol (Inferred) 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (S)-5-(Piperidine-1-sulfonyl)-isoquinoline
Molecular Formula C11H15NO3S C12H18N2O2S C14H16N2O2S
Molecular Weight ~241 g/mol 254.35 g/mol Not reported
Predicted Boiling Point ~400–450°C 435.5 ± 55.0°C Not reported
Density ~1.20–1.30 g/cm³ 1.250 ± 0.06 g/cm³ Not reported
pKa ~4.5–6.0 (estimated) 3.22 ± 0.10 Not reported

Notable Observations:

  • Acidity: The pKa of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (3.22) is significantly lower than that of unmodified phenol (~10), highlighting the electron-withdrawing effect of the sulfonyl group. For 2-(Piperidine-1-sulfonyl)phenol, the hydroxyl group’s acidity is expected to be enhanced (pKa ~4.5–6.0) but less pronounced than in the phenylamine analog due to differences in substituent electronic effects .
  • Thermal Stability : The high predicted boiling points (~400–450°C) of both compounds suggest strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) due to polar functional groups.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidine-1-sulfonyl)phenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of 2-(Piperidine-1-sulfonyl)phenol typically involves sulfonylation of phenol derivatives with piperidine-containing sulfonyl chlorides. A validated approach includes reacting 2-hydroxybenzenesulfonyl chloride with piperidine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Optimization strategies include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Temperature control : Gradual warming to room temperature post-initial reaction to improve yield.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing 2-(Piperidine-1-sulfonyl)phenol, and how should researchers interpret key spectral data?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), piperidine ring protons (δ 1.5–3.0 ppm), and sulfonyl group absence of protons. ¹³C peaks for sulfonyl sulfur-attached carbons appear at δ 45–55 ppm .
  • FT-IR : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .
  • X-ray crystallography : Resolve molecular geometry; for example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 11.17 Å, b = 10.49 Å, c = 20.14 Å, as seen in analogous piperidine-sulfonyl compounds .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and biological activity of 2-(Piperidine-1-sulfonyl)phenol derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO-LUMO). For example, ΔEgap values (e.g., 3.5780–4.9242 eV) correlate with bioactivity; lower gaps suggest higher reactivity .
  • Molecular docking : Dock derivatives into target proteins (e.g., tankyrase for colon cancer) using software like Schrödinger Maestro. Compare binding energies to standard drugs (e.g., 5-fluorouracil) to prioritize compounds .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for sulfonyl-containing compounds?

Methodological Answer:

  • Re-evaluate computational models : Adjust solvation parameters or include explicit water molecules in docking simulations to better mimic physiological conditions.
  • Experimental validation : Perform dose-response assays (e.g., IC50 measurements) for compounds with conflicting ΔEgap and activity. For instance, a high ΔEgap (4.92 eV) may still show activity due to off-target effects .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2-(pyrrolidine-1-sulfonyl)phenol derivatives) to identify trends in bioactivity .

Q. How does the crystal structure of related piperidine-sulfonyl compounds inform the design of novel derivatives with enhanced stability?

Methodological Answer:

  • Crystal packing analysis : Examine intermolecular interactions (e.g., hydrogen bonds between sulfonyl O and phenolic H) in orthorhombic systems. Derivatives with tighter packing (e.g., smaller unit cell volume) often exhibit higher thermal stability .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) at the para position to stabilize the sulfonyl moiety via resonance, as observed in sulfonamide Schiff bases .

Q. What are the critical considerations in designing SAR studies for 2-(Piperidine-1-sulfonyl)phenol analogs to optimize pharmacological properties?

Methodological Answer:

  • Scaffold diversification : Modify the phenol ring (e.g., halogenation) and piperidine substituents (e.g., methyl groups) to probe steric and electronic effects on target binding .
  • ADMET profiling : Use tools like SwissADME to predict permeability (e.g., LogP < 5) and toxicity (e.g., Ames test alerts). Prioritize compounds with bioavailability scores matching established drugs (e.g., trifluridine) .
  • Bioisosteric replacement : Replace sulfonyl groups with sulfonamides or sulfonic acids to balance solubility and potency .

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